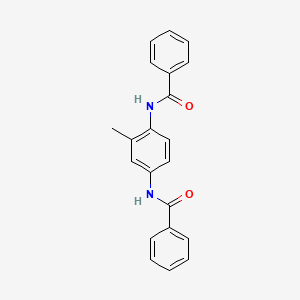

N,N'-(2-methyl-1,4-phenylene)dibenzamide

カタログ番号:

B5689550

分子量:

330.4 g/mol

InChIキー:

JOEPOMMHWHAODI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N,N'-(2-methyl-1,4-phenylene)dibenzamide is a chemical compound of interest in scientific research and development. It belongs to the class of substituted benzamides, which are versatile scaffolds in medicinal and materials chemistry. Researchers have explored similar benzamide derivatives for various applications, including their use as intermediates in the synthesis of more complex molecules and in the development of supramolecular structures due to their rigid backbones and hydrogen-bonding capabilities . For instance, N,N'-phenylenebisbenzamide compounds have been used in the creation of hydrogels and other polymeric materials . The structural motif of benzamides is also significant in pharmaceutical research, where it has been found in compounds investigated for a range of biological activities . The specific 2-methyl substituent on the central phenylene ring in N,N'-(2-methyl-1,4-phenylene)dibenzamide may influence the compound's conformation, crystallinity, and intermolecular interactions, which can be critical parameters in material science and crystal engineering . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name |

N-(4-benzamido-3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEPOMMHWHAODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

N,N'-(1,4-Phenylene)dibenzamide

- Molecular Formula : C₂₀H₁₆N₂O₂

- Molecular Weight : 316.36 g/mol .

- Key Difference : Absence of the 2-methyl group on the phenylene ring.

- Impact : The methyl-free analog exhibits higher symmetry and lower steric hindrance, leading to enhanced crystallinity and intermolecular hydrogen bonding. This makes it more suitable for applications in crystal engineering .

N,N′-(4,5-Dichloro-o-phenylene)dibenzamide

- Molecular Formula : C₂₀H₁₄Cl₂N₂O₂

- Molecular Weight : 385.25 g/mol .

- Key Difference : Chlorine substituents at the 4,5-positions on the phenylene ring.

- Impact : The electron-withdrawing chlorine atoms reduce electron density on the aromatic ring, altering reactivity in metal-catalyzed reactions. This compound also forms dimeric hydrogen-bonded structures, as confirmed by X-ray crystallography .

N,N'-(Butane-1,4-diyl)dibenzamide

- Molecular Formula : C₁₈H₂₀N₂O₂

- Molecular Weight : 296.37 g/mol .

- Key Difference : Replacement of the aromatic phenylene linker with a flexible aliphatic butane chain.

- Impact : The aliphatic chain increases conformational flexibility, reducing thermal stability (decomposition observed at ~200°C) compared to the rigid aromatic analogs. This flexibility also diminishes its utility in rigid polymer matrices .

Physical and Thermal Properties

Notes:

- The methyl group in N,N'-(2-methyl-1,4-phenylene)dibenzamide slightly lowers melting points compared to the unsubstituted analog due to disrupted packing .

- Aliphatic analogs (e.g., butane-linked) exhibit higher solubility in polar solvents like DMSO but inferior thermal stability .

Reactivity and Functionalization

- N,N'-(2-Methyl-1,4-phenylene)dibenzamide : The methyl group directs electrophilic substitution reactions meta to its position, enabling selective functionalization. This property is leveraged in synthesizing derivatives for coordination polymers .

- N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide : Incorporation of thiourea groups (C=S) enhances metal-binding capacity, making it suitable for catalytic applications. However, the thioamide linkage reduces hydrolytic stability compared to traditional amides .

- N,N′-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutanamide]: The oxobutanamide substituents introduce keto-enol tautomerism, broadening its utility in pH-responsive materials .

Q & A

Q. Tables for Quick Reference

| Characterization Technique | Key Parameters | Reference |

|---|---|---|

| XRD | Hydrogen-bond distance: 2.8–3.0 Å | |

| ¹H NMR | Aromatic protons: δ 7.2–8.1 ppm | |

| TGA | Decomposition onset: >200°C |

| Synthetic Optimization | Optimal Conditions | Reference |

|---|---|---|

| Catalyst | Nano-TiCl₄·SiO₂ (5–10 mol%) | |

| Solvent | DMF, 100°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。